molecular formula C12H7N5O B13405112 2-Azido-5-(naphthalen-1-yl)-1,3,4-oxadiazole CAS No. 84143-78-2

2-Azido-5-(naphthalen-1-yl)-1,3,4-oxadiazole

Cat. No.: B13405112
CAS No.: 84143-78-2
M. Wt: 237.22 g/mol
InChI Key: WOCIXOXGMXOWKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Azido-5-(naphthalen-1-yl)-1,3,4-oxadiazole is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an azido group (-N₃) and a naphthyl group (derived from naphthalene) attached to the oxadiazole ring

Preparation Methods

The synthesis of 2-Azido-5-(naphthalen-1-yl)-1,3,4-oxadiazole typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids or their derivatives.

    Introduction of the Azido Group: The azido group can be introduced via nucleophilic substitution reactions, where a suitable leaving group (e.g., halide) is replaced by the azido group using sodium azide (NaN₃) as the reagent.

    Attachment of the Naphthyl Group: The naphthyl group can be introduced through various coupling reactions, such as Suzuki or Heck coupling, using naphthyl halides and appropriate catalysts.

Chemical Reactions Analysis

2-Azido-5-(naphthalen-1-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Reduction: The azido group can be reduced to an amine group (-NH₂) using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: The azido group can participate in substitution reactions, where it is replaced by other functional groups. For example, it can react with triphenylphosphine (PPh₃) to form a phosphorimidate intermediate, which can further react to form various products.

    Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles. This reaction is commonly used in click chemistry.

Scientific Research Applications

2-Azido-5-(naphthalen-1-yl)-1,3,4-oxadiazole has several scientific research applications:

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials, such as polymers and dendrimers, due to its ability to undergo click chemistry reactions.

    Medicinal Chemistry: The compound can be used in the development of new pharmaceuticals, particularly as a precursor for the synthesis of bioactive triazoles.

    Bioconjugation: The azido group allows for the conjugation of the compound to biomolecules, such as proteins and nucleic acids, enabling the study of biological processes and the development of diagnostic tools.

Mechanism of Action

The mechanism of action of 2-Azido-5-(naphthalen-1-yl)-1,3,4-oxadiazole depends on the specific application and the reactions it undergoes. For example, in click chemistry, the azido group reacts with alkynes to form triazoles through a 1,3-dipolar cycloaddition mechanism. This reaction is highly efficient and selective, making it useful for various applications in materials science and bioconjugation.

Comparison with Similar Compounds

2-Azido-5-(naphthalen-1-yl)-1,3,4-oxadiazole can be compared with other azido-substituted oxadiazoles and naphthyl-substituted oxadiazoles:

    2-Azido-5-phenyl-1,3,4-oxadiazole: Similar to the target compound but with a phenyl group instead of a naphthyl group. It may have different reactivity and applications due to the different aromatic substituent.

    2-Azido-5-(naphthalen-2-yl)-1,3,4-oxadiazole: Similar to the target compound but with the naphthyl group attached at a different position. This positional isomer may exhibit different chemical and physical properties.

    5-(Naphthalen-1-yl)-1,3,4-oxadiazole:

Properties

CAS No.

84143-78-2

Molecular Formula

C12H7N5O

Molecular Weight

237.22 g/mol

IUPAC Name

2-azido-5-naphthalen-1-yl-1,3,4-oxadiazole

InChI

InChI=1S/C12H7N5O/c13-17-16-12-15-14-11(18-12)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H

InChI Key

WOCIXOXGMXOWKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NN=C(O3)N=[N+]=[N-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.